molecular formula C18H24N2O4S2 B8042889 N,N'-(Butane-1,4-diyl)bis(N-methylbenzenesulfonamide) CAS No. 61295-71-4

N,N'-(Butane-1,4-diyl)bis(N-methylbenzenesulfonamide)

Cat. No.: B8042889
CAS No.: 61295-71-4
M. Wt: 396.5 g/mol
InChI Key: DBQDNBORUXVDDS-UHFFFAOYSA-N
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Description

N,N’-(Butane-1,4-diyl)bis(N-methylbenzenesulfonamide) is a chemical compound known for its applications in various fields, including polymer science and material science. It is often used as a crosslinking agent, plasticizer, and stabilizer in the preparation of polymers, enhancing their thermal stability, mechanical properties, and chemical resistance .

Preparation Methods

The synthesis of N,N’-(Butane-1,4-diyl)bis(N-methylbenzenesulfonamide) typically involves the reaction of p-toluenesulfonyl chloride with butanediamine under suitable reaction conditions. This reaction produces N,N’-(Butane-1,4-diyl)bis(N-methylbenzenesulfonamide) as the final product[2][2]. The reaction conditions may vary, but common methods include using sodium hydroxide in dichloromethane or diethyl ether at ambient temperature[2][2].

Chemical Reactions Analysis

N,N’-(Butane-1,4-diyl)bis(N-methylbenzenesulfonamide) undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include sodium hydroxide, pyridine, and potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used. For example, using sodium hydroxide in dichloromethane can yield a high reaction yield.

Scientific Research Applications

N,N’-(Butane-1,4-diyl)bis(N-methylbenzenesulfonamide) has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential use in drug delivery systems and as a stabilizer for various pharmaceutical formulations . In the industry, it is used to enhance the properties of polymers, making them more durable and resistant to environmental factors .

Mechanism of Action

The mechanism of action of N,N’-(Butane-1,4-diyl)bis(N-methylbenzenesulfonamide) involves its ability to interact with molecular targets and pathways within the materials it is used with. It acts as a crosslinking agent, forming strong bonds between polymer chains, which enhances the overall stability and performance of the material . The specific molecular targets and pathways depend on the application and the type of polymer or material it is used with.

Properties

IUPAC Name

N-[4-[benzenesulfonyl(methyl)amino]butyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-19(25(21,22)17-11-5-3-6-12-17)15-9-10-16-20(2)26(23,24)18-13-7-4-8-14-18/h3-8,11-14H,9-10,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQDNBORUXVDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCN(C)S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281315
Record name N,N'-(Butane-1,4-diyl)bis(N-methylbenzenesulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61295-71-4
Record name NSC21258
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(Butane-1,4-diyl)bis(N-methylbenzenesulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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